DOWEX(R) 1X2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOWEX(R) 1X2 is a complex organic compound that consists of multiple functional groups. This compound is notable for its applications in various fields, including materials science, organic synthesis, and industrial chemistry. The presence of ethenyl groups and the benzene ring structure contribute to its unique chemical properties.
Mechanism of Action
Target of Action
DOWEX® 1X2, also known as 1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride or MFCD00132715, is primarily targeted towards ions in a solution . It is an ion exchange resin, which means it is capable of exchanging certain ions within the resin with ions in a solution that is passed through it .
Mode of Action
The mode of action of DOWEX® 1X2 involves the reversible interchange of ions between the resin (a solid) and a liquid, in which there is no permanent change in the structure of the solid . For example, in water softening, the resin in the sodium ion form can exchange for calcium, thus removing calcium from hard water and replacing it with an equivalent quantity of sodium .
Biochemical Pathways
As an ion exchange resin, DOWEX® 1X2 doesn’t directly interact with biochemical pathways. Instead, it acts on the ionic composition of solutions, which can indirectly influence biochemical processes. For instance, by softening water (removing calcium and magnesium ions), it can prevent the formation of scale in pipes and boilers, which could otherwise interfere with the efficiency of industrial processes .
Pharmacokinetics
The water retention capacity of DOWEX® 1X2 is between 65 to 75% (Cl form) . The particle size is tightly regulated, with less than 5% being less than 100 µm .
Result of Action
The primary result of DOWEX® 1X2’s action is the alteration of the ionic composition of the solution that has been passed through it . This can result in softened water, or in other applications, the separation of specific ions for industrial, scientific, or medical purposes .
Action Environment
The efficacy and stability of DOWEX® 1X2 can be influenced by various environmental factors. For instance, the ion exchange capacity can be affected by the pH of the solution, the temperature, and the concentration of ions . Furthermore, DOWEX® 1X2 resins are durable, pH tolerant, and have a strong, insoluble structure, making them resistant to oxidation, reduction, mechanical wear, and breakage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOWEX(R) 1X2 typically involves the following steps:
Preparation of 1,4-Bis(ethenyl)benzene: This can be achieved through the dehydrohalogenation of 1,4-dihalobenzene using a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide.
Synthesis of (4-ethenylphenyl)-trimethylazanium: This involves the quaternization of 4-ethenylphenylamine with trimethylamine in the presence of a suitable solvent.
Formation of Styrene: Styrene can be synthesized through the dehydrogenation of ethylbenzene using a catalyst such as iron oxide.
Combination with Chloride: The final step involves the combination of the synthesized components with chloride ions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
DOWEX(R) 1X2 undergoes various types of chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
DOWEX(R) 1X2 has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(naphthalen-1-ylethynyl)benzene: Similar in structure but with naphthalene groups instead of ethenyl groups.
1,1’-(1,2-ethanediyl)bis[4-methylbenzene]: Contains ethane linkages instead of ethenyl groups.
Uniqueness
DOWEX(R) 1X2 is unique due to its combination of ethenyl groups and the quaternary ammonium structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1,4-bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMUEOYPPPODD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.